

Technical Monograph: UBP512 – Dual-Action NMDA Receptor Modulator

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Compound of Interest

Compound Name:	UBP512
CAS No.:	1333112-78-9
Cat. No.:	B611533

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Executive Summary

UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic phenanthrene derivative that functions as a subtype-selective allosteric modulator of NMDA receptors.[1][2][3] Unlike competitive antagonists that bind the glutamate or glycine sites, **UBP512** acts at distinct allosteric domains to produce a "push-pull" pharmacological effect: it functions as a Positive Allosteric Modulator (PAM) at GluN2A-containing receptors and a Negative Allosteric Modulator (NAM) at GluN2C and GluN2D-containing receptors.

This unique bidirectional profile makes **UBP512** an essential probe for distinguishing the physiological contributions of synaptic (predominantly GluN2A) versus extrasynaptic or interneuronal (GluN2C/D) NMDA receptor populations.

Chemical & Physical Properties[4][5][6]

Property	Specification
Chemical Name	9-iodophenanthrene-3-carboxylic acid
CAS Number	1333112-78-9
Molecular Formula	C ₁₅ H ₉ IO ₂
Molecular Weight	348.14 g/mol
Solubility	Soluble in DMSO (up to 100 mM). Poorly soluble in water.
Appearance	Off-white to pale yellow solid
Storage	-20°C (Desiccated); Protect from light due to iodinated moiety.

Structural Visualization

The following diagram illustrates the core phenanthrene scaffold and the critical substitutions that confer subtype selectivity.

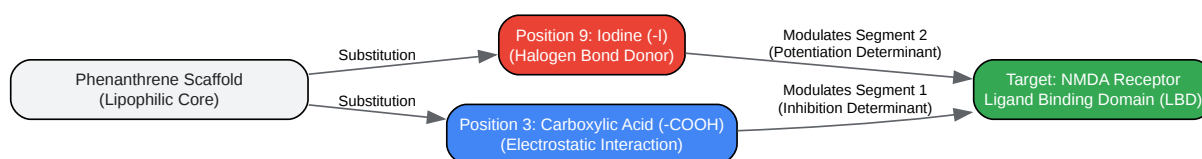


Figure 1: Structural Pharmacophore of UBP512

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Pharmacological Profile[1][6][7][8][9][10][11]

Mechanism of Action

UBP512 does not compete with the agonist (glutamate) or co-agonist (glycine).[2] Instead, it binds to an allosteric site located at the interface of the ligand-binding domains (LBD). Its activity is defined by the specific GluN2 subunit present in the heterotetrameric complex.

- GluN2A (Synaptic): **UBP512** stabilizes the agonist-bound conformation, increasing channel open probability ().
- GluN2C/D (Interneuronal/Extrasynaptic): **UBP512** destabilizes the open state or stabilizes a desensitized state, reducing ion flux.

Quantitative Selectivity Data

The following data represents mean values derived from two-electrode voltage clamp (TEVC) recordings in *Xenopus oocytes*.

Receptor Subtype	Functional Effect	Potency (IC ₅₀ / EC ₅₀)	Efficacy (Max Effect)
GluN1/GluN2A	Potentiation (PAM)	> 300 μM (Low affinity)	Variable (Concentration dependent)
GluN1/GluN2B	Minimal / Weak Inhibition	> 300 μM	< 15% Inhibition
GluN1/GluN2C	Inhibition (NAM)	51 ± 11 μM	~69% Inhibition
GluN1/GluN2D	Inhibition (NAM)	46 ± 6 μM	~72% Inhibition

Structure-Activity Relationship (SAR)

Research indicates that the Segment 2 region of the agonist LBD is critical for the potentiating activity observed at GluN2A, whereas Segment 1 interactions drive the inhibitory activity at GluN2C/D. The iodine atom at position 9 is crucial for potency; removing it or replacing it with smaller halogens significantly alters the selectivity profile.

Functional Physiology & Experimental Applications

UBP512 is primarily used to "clean" electrophysiological recordings by pharmacologically isolating specific NMDAR populations.

Dissecting Synaptic vs. Extrasynaptic Transmission

In hippocampal CA1 pyramidal neurons, synaptic transmission is dominated by GluN2A and GluN2B subunits. Extrasynaptic receptors often contain GluN2D (in early development) or GluN2B.

- Application: By applying **UBP512**, researchers can selectively dampen background tonic currents mediated by GluN2D-containing receptors without blocking (and potentially enhancing) the synaptic GluN2A-mediated component.

Interneuron Excitability Studies

Parvalbumin-positive interneurons often express high levels of GluN2C/D subunits.

- Application: **UBP512** can be used to selectively silence NMDAR-mediated drive onto these interneurons to study their role in network oscillations (e.g., Gamma rhythms) without disrupting the primary excitatory drive on pyramidal cells.

Signaling Pathway Logic

The following diagram details the differential signaling impact of **UBP512** application.

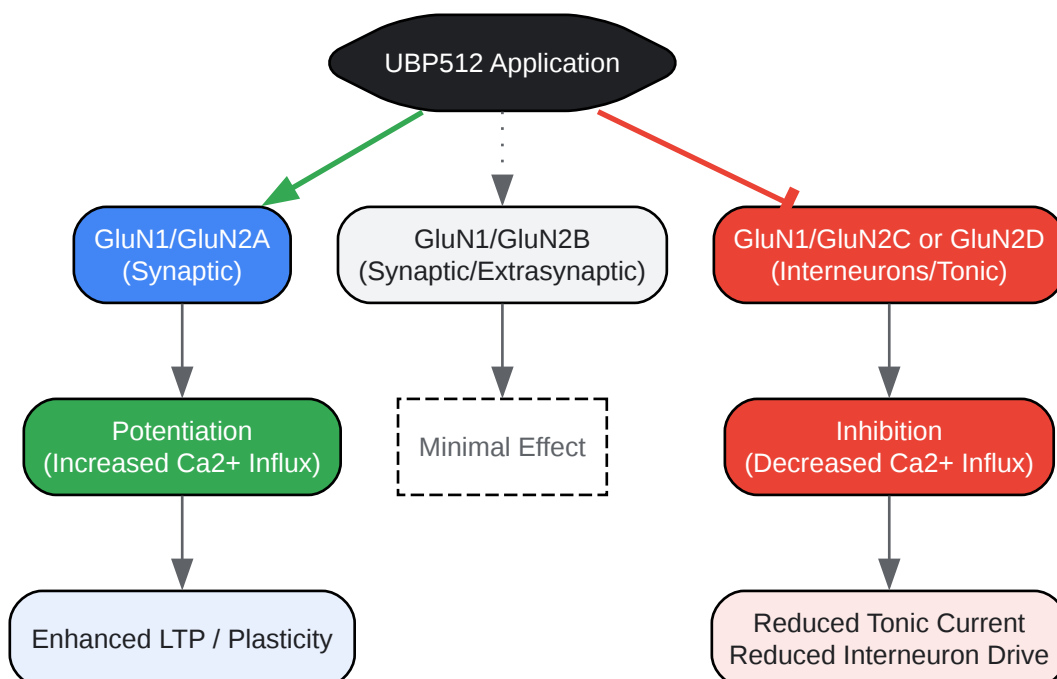


Figure 2: Differential Modulation of NMDAR Subtypes by UBP512

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Technical Protocol: Selective Isolation of GluN2D Currents

Objective: To isolate and quantify the GluN2D-mediated component of NMDAR currents in acute brain slices (e.g., Substantia Nigra or Hippocampal Interneurons) using **UBP512** subtraction.

Materials

- Stock Solution: 50 mM **UBP512** in 100% DMSO. (Sonicate if necessary; warm to 37°C to aid dissolution).
- Working Solution: 50 µM **UBP512** in ACSF (Artificial Cerebrospinal Fluid). Final DMSO concentration < 0.1%.
- Antagonists: NBQX (10 µM) to block AMPA/Kainate; Picrotoxin (50 µM) to block GABA-A.

Step-by-Step Workflow

- Baseline Recording:
 - Establish a whole-cell patch-clamp configuration on the target neuron.
 - Clamp voltage at +40 mV (to relieve Mg²⁺ block) or use Mg²⁺-free ACSF at -60 mV.
 - Bath apply NMDA (10-30 µM) or electrically stimulate to evoke a composite NMDAR current.
 - Record stable baseline response (5-10 minutes).
- **UBP512** Application:
 - Perfuse 50 µM **UBP512** for 10 minutes.
 - Note: Monitor series resistance (

) continuously. **UBP512** effects are reversible but washout can be slow due to lipophilicity.

- Data Analysis (Subtraction Method):
 - Measure the amplitude of the current in the presence of **UBP512** ().
 - Calculate the inhibited fraction:
.
 - Since **UBP512** inhibits GluN2C/D but potentiates GluN2A, a reduction in current confirms the presence of a functional GluN2C/D population. An increase would suggest GluN2A dominance.
- Validation Control:
 - Apply D-AP5 (50 μ M) at the end of the experiment to confirm that all recorded currents are NMDAR-mediated.

References

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- Monaghan, D. T., et al. (2012). "Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators." *Neurochemistry International*, 61(4), 581-592.[4] [Link](#)
- Irvine, M. W., et al. (2012). "GluN2C/D Subunit-Selective Antagonists of the N-Methyl-D-aspartate Receptor." United States Patent US11981652B2. [Link](#)
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Sources

- [1. UBP512 \(1333112-78-9\) for sale \[vulcanchem.com\]](#)
- [2. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
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